16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone
Overview
Description
Useful in mutagenic studies.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel bisphosphonate alkylating agents, including compounds structurally related to the specified chemical, was described by Vrbková, Dračínský, and Holý (2007). These compounds were synthesized from diethyl 2,2-bis(hydroxymethyl)malonate, and their structures were determined using various analytical methods (Vrbková, Dračínský, & Holý, 2007).
Catalysis and Polymerization
- Research by Skupov et al. (2007) on palladium aryl sulfonate phosphine catalysts involved compounds with structural similarities to the specified chemical. These catalysts were used for the polymerization of acrylates with ethene, demonstrating the potential applications of such compounds in polymer science (Skupov et al., 2007).
Dental Materials Research
- In dental materials research, Ghaemy, Heidaripour, and Barghamadi (2007) synthesized methacrylate-based multifunctional monomers structurally related to the specified compound. These monomers were developed for use in dental composites, highlighting the relevance of such compounds in dental material science (Ghaemy, Heidaripour, & Barghamadi, 2007).
Bioremediation and Environmental Applications
- The study by Chhaya and Gupte (2013) on the bioremediation of Bisphenol A using laccase from Fusarium incarnatum UC-14 in a reverse micelles system provides insights into the environmental applications of related compounds. This research demonstrates the potential of using similar chemical structures for the degradation of environmental pollutants (Chhaya & Gupte, 2013).
properties
IUPAC Name |
16-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19λ5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63N5O15P2/c1-28(2)54(29(3)4)70(62-9)68-35-24-39-52-41-42-48(6,47(41,5)43(55)50-45(52)57)44(56)51-46(58)53(42)40-25-36(69-71(59,63-10)65-27-38(35)67-39)37(66-40)26-64-49(30-14-12-11-13-15-30,31-16-20-33(60-7)21-17-31)32-18-22-34(61-8)23-19-32/h11-23,28-29,35-42H,24-27H2,1-10H3,(H,50,55,57)(H,51,56,58) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHDNSAVYWCMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63N5O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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